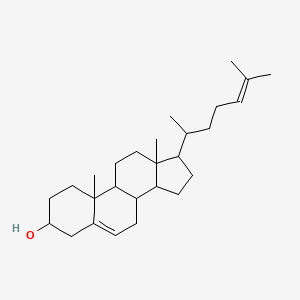

desmosterol

説明

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861864 | |

| Record name | Cholesta-5,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-04-2 | |

| Record name | DESMOSTEROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Discovery and Isolation of Desmosterol from Gallus gallus domesticus Embryo: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the seminal work on the discovery and isolation of desmosterol from the chick embryo (Gallus gallus domesticus). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the historical context and methodologies of sterol biochemistry. This document details the initial identification of this compound as a cholesterol precursor, the experimental protocols for its extraction and purification, and the quantitative data reported in the foundational studies of the 1950s and 1960s. Furthermore, it explores the relevant signaling pathways influenced by this compound, offering a comprehensive overview of its biological significance in embryonic development.

Introduction

The study of cholesterol biosynthesis is fundamental to understanding numerous physiological and pathological processes. A pivotal moment in this field was the identification of key intermediates in the cholesterol biosynthetic pathway. The chick embryo served as a crucial model system for these early investigations due to its accessibility and rapid development. In the mid-20th century, the work of W. M. Stokes, W. A. Fish, and F. C. Hickey culminated in the discovery and isolation of a significant cholesterol precursor, this compound, from chick embryo tissues. This discovery provided a critical piece of the puzzle in elucidating the complex pathway of cholesterol synthesis.

This guide will revisit these foundational studies, presenting the original experimental designs and data with the clarity and structure required by modern scientific standards. By providing a detailed account of the methodologies and quantitative findings, this document aims to be a valuable resource for researchers seeking to understand the historical context of sterol biochemistry and for those who may wish to replicate or adapt these classical techniques for contemporary research.

The Discovery of this compound in Chick Embryo

This compound was first isolated and identified from the chick embryo in the 1950s. It was observed to be a sterol that accompanied cholesterol in the developing embryo, particularly in the brain. Early research indicated that this compound was present in 9- and 15-day old chick embryos but was not detectable in newly hatched chicks, suggesting its role as a transient intermediate in a developmental biochemical pathway.[1] Subsequent studies confirmed that this compound is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis.

The proportion of this compound to cholesterol was found to be highest in the thalamus and hypothalamus and lowest in the cerebellum of the developing embryo, suggesting a correlation between the ratio of these two sterols and the state of maturity of a given brain region, particularly with respect to myelination.

Quantitative Data on this compound in Chick Embryo

The following tables summarize the quantitative data on this compound levels in the developing chick embryo, as reported in the foundational literature. These values highlight the dynamic changes in sterol composition during embryogenesis.

Table 1: Relative Percentage of this compound and Cholesterol in Chick Embryo Brain During Development

| Embryonic Day | This compound (% of total non-saponifiable fraction) | Cholesterol (% of total non-saponifiable fraction) |

| Hatching | 10-15% | >50% |

Source: Marco et al., 1985.[2]

Table 2: Presence of this compound in Chick Embryo Tissues at Different Developmental Stages

| Tissue | 9-Day Embryo | 15-Day Embryo | Newly Hatched Chick |

| General Tissues | Present | Present | Not Detected |

Source: Connor et al., 1969.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the seminal papers by Stokes, Fish, and Hickey.

Extraction of Sterols from Chick Embryo Tissue

This protocol outlines the general procedure for the extraction of the non-saponifiable fraction containing sterols from chick embryo tissues.

-

Tissue Homogenization: Embryonic tissues (e.g., brain, liver) are collected and weighed. The tissues are then homogenized in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v), to extract the total lipids.

-

Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) to break down ester linkages, particularly in cholesteryl esters, and to separate the non-saponifiable lipids (including sterols) from the saponifiable lipids (fatty acids). This is typically achieved by refluxing the lipid extract with a solution of potassium hydroxide in ethanol.

-

Extraction of Non-Saponifiable Fraction: After saponification, the mixture is cooled and the non-saponifiable lipids are extracted with a non-polar solvent such as diethyl ether or petroleum ether. The aqueous and ether layers are separated, and the ether layer containing the sterols is washed with water to remove any remaining alkali and soaps.

-

Drying and Concentration: The ether extract is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude non-saponifiable fraction.

Isolation of this compound by Digitonin Precipitation and Chromatography

This protocol details the separation of this compound from cholesterol and other sterols.

-

Digitonin Precipitation: The crude non-saponifiable fraction is dissolved in aqueous ethanol. A solution of digitonin in ethanol is then added to precipitate the 3-β-hydroxysterols, including cholesterol and this compound, as insoluble digitonides. The digitonides are collected by centrifugation.

-

Liberation of Free Sterols: The digitonides are washed and then treated with a solvent such as pyridine or dimethylformamide to break the complex and liberate the free sterols. The digitonin is then precipitated out, and the free sterols are recovered from the supernatant.

-

Chromatographic Separation: The mixture of free sterols is then subjected to column chromatography for separation. The original studies utilized columns packed with adsorbents like alumina or celite.

-

The sterol mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and applied to the column.

-

The column is eluted with a gradient of increasingly polar solvents. For instance, a gradient of ethyl acetate in hexane can be used.

-

Fractions are collected and analyzed for the presence of different sterols. This compound, being slightly more polar than cholesterol due to the additional double bond in its side chain, will elute at a different solvent polarity.

-

-

Identification and Characterization: The isolated fractions are analyzed to identify this compound. In the original studies, this was accomplished through:

-

Melting Point Determination: Comparing the melting point of the isolated sterol with that of known standards.

-

Infrared Spectroscopy: Analyzing the infrared spectrum for characteristic absorption bands corresponding to the chemical structure of this compound.

-

Preparation of Derivatives: Chemical derivatization, such as acetylation or benzoylation, followed by melting point determination of the derivative.

-

Signaling Pathways and Biological Significance

This compound is not merely a structural precursor to cholesterol; it also possesses biological activity and is involved in the regulation of key signaling pathways that control lipid metabolism.

Cholesterol Biosynthesis Pathway

This compound is the final intermediate in the Bloch pathway for cholesterol synthesis. The conversion of this compound to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). The transient accumulation of this compound during embryonic development, particularly in the brain, suggests a tightly regulated expression and activity of DHCR24.

Regulation of SREBP and LXR Pathways

This compound has been shown to be a ligand for Liver X Receptors (LXRs) and can also modulate the activity of Sterol Regulatory Element-Binding Proteins (SREBPs).[3][4][5][6][7] These transcription factors are master regulators of lipid homeostasis.

-

SREBP Pathway: SREBPs control the expression of genes involved in cholesterol and fatty acid synthesis. High levels of sterols, including this compound, can inhibit the processing and activation of SREBPs, thus creating a negative feedback loop to reduce further sterol synthesis.[4][7]

-

LXR Pathway: LXRs are nuclear receptors that, when activated by sterol ligands like this compound, promote the expression of genes involved in cholesterol efflux, transport, and catabolism.[3][6]

The dual role of this compound in both suppressing synthesis (via SREBP) and promoting efflux (via LXR) suggests a sophisticated mechanism for maintaining cellular sterol balance during the rapid growth and membrane biogenesis of embryonic development.

Conclusion

The discovery and isolation of this compound from the chick embryo was a landmark achievement in the field of biochemistry. It not only identified a crucial intermediate in cholesterol biosynthesis but also provided a powerful model system for studying lipid metabolism during embryonic development. The original experimental protocols, though developed over half a century ago, demonstrate a remarkable ingenuity and laid the groundwork for modern analytical techniques. Understanding this historical context, from the meticulous extraction and isolation procedures to the initial quantitative observations, provides valuable insights for contemporary researchers in cell biology, developmental biology, and drug discovery. The ongoing research into the signaling roles of this compound underscores the enduring significance of these early findings.

References

- 1. Metabolism of cholesterol in the tissues and blood of the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of sterols by chick brain and liver during embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of sterol regulatory element-binding protein (SREBP) in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of sterol regulatory element binding protein-2 in response to rapid follicle development in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Developmental and extrahepatic physiological functions of SREBP pathway genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Desmosterol in the Bloch Pathway of Cholesterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of desmosterol in the Bloch pathway of cholesterol biosynthesis. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic intermediate. This document details the biochemical transformations, regulatory mechanisms, and analytical methodologies relevant to the study of this compound and its significance in health and disease.

Introduction to Cholesterol Biosynthesis: The Bloch and Kandutsch-Russell Pathways

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Following the formation of lanosterol, the biosynthetic pathway bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway.[1][2] The key distinction between these pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.

In the Bloch pathway , this reduction is the final step, converting this compound to cholesterol.[3] This pathway is prominent in the liver and other tissues with high rates of cholesterol synthesis.[4][5] Conversely, the Kandutsch-Russell pathway involves the early reduction of the C24-C25 double bond, proceeding through intermediates with a saturated side chain.[3][5] A modified version of the Kandutsch-Russell pathway is predominantly active in tissues like the skin and brain.[3]

This compound: The Penultimate Intermediate in the Bloch Pathway

This compound (24-dehydrocholesterol) is the immediate precursor to cholesterol in the Bloch pathway.[6] It is structurally similar to cholesterol, with the only difference being a double bond at the C24-C25 position of the side chain.[6] The conversion of this compound to cholesterol is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24) , an NADPH-dependent enzyme located in the endoplasmic reticulum.[7]

The Crucial Role of DHCR24

DHCR24 is a pivotal enzyme that not only completes the Bloch pathway but also links the two branches of cholesterol synthesis.[2] By reducing the C24-C25 double bond of various sterol intermediates, DHCR24 can channel metabolites from the Bloch pathway into the Kandutsch-Russell pathway.[2] The expression and activity of DHCR24 are subject to regulation, influencing the relative flux through each pathway in different tissues.[4][8]

Quantitative Data on this compound and Cholesterol Biosynthesis

The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis varies significantly across different tissues. This tissue-specific pathway utilization highlights the specialized metabolic functions of different organs.

| Tissue | Proportional Flux Through Bloch Pathway (%) | Reference |

| Testes | 97 | [4] |

| Adrenal Gland | High (predominantly Bloch) | [3] |

| Liver | ~50-90 (variable) | [3] |

| Preputial Gland | 8 | [4] |

| Skin | Low (predominantly modified Kandutsch-Russell) | [3] |

| Brain | Low (predominantly modified Kandutsch-Russell) | [3] |

Plasma levels of cholesterol precursors can serve as biomarkers for the rate of cholesterol synthesis and the relative activity of the biosynthetic pathways.

| Analyte | Typical Plasma Concentration Range (µg/mL) | Reference |

| This compound | 0.461 - 1.53 | [9] |

| Lathosterol | 1.37 - 5.79 | [9] |

| Lanosterol | 0.303 - 1.02 | [9] |

Experimental Protocols

Accurate quantification of this compound and other sterols, along with the measurement of DHCR24 activity, is crucial for studying the Bloch pathway. The following are detailed methodologies for key experiments.

Quantification of this compound in Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other cholesterol precursors.

Sample Preparation (Liquid-Liquid Extraction):

-

To 50 µL of human plasma, add an internal standard (e.g., 25-hydroxycholesterol-d6).[9]

-

Perform liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.[9]

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 100 × 2.1 mm, 1.9 µm).[9]

-

Mobile Phase: A gradient of two or more solvents, such as water with a small percentage of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is effective for nonpolar sterols.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The MRM transition for this compound is typically m/z 367.4 → 147.1.[9]

-

DHCR24 Enzyme Activity Assay

This assay measures the conversion of this compound to cholesterol, providing a direct assessment of DHCR24 activity.

In Vitro Cholesterol Synthesis System:

-

Prepare a reaction mixture containing:

-

100 mM Tris/HCl (pH 7.23)

-

0.1 mM EDTA

-

1 mM DTT

-

30 mM nicotinamide

-

3.5 mM NADP

-

30 mM glucose-6-phosphate

-

2 U/mL glucose-6-phosphate dehydrogenase

-

0.5 mg/mL bovine serum albumin

-

20 µM FAD

-

168 µM this compound (substrate)[10]

-

-

Obtain the DHCR24 enzyme source, for example, by immunoprecipitation from cell lysates overexpressing the enzyme.[10]

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 4 hours).[10]

-

Stop the reaction and extract the sterols using an organic solvent.

-

Analyze the amounts of this compound and newly synthesized cholesterol by HPLC or GC-MS to determine the enzyme activity.[10]

Signaling Pathways and Regulatory Networks

This compound is not merely a metabolic intermediate; it also functions as a signaling molecule, primarily through the activation of Liver X Receptors (LXRs).[11] This section details the signaling pathways influenced by this compound.

This compound as a Liver X Receptor (LXR) Agonist

This compound is an endogenous ligand for LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[11][12]

Regulation of the SREBP Pathway by Sterols

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular sterol levels are high, the SREBP precursor is retained in the endoplasmic reticulum (ER). When sterol levels are low, SREBP is transported to the Golgi, cleaved, and the active transcription factor moves to the nucleus to upregulate the expression of genes involved in lipid synthesis.[13]

Experimental and Logical Workflows

Understanding the dynamics of the Bloch pathway often involves a combination of isotopic labeling and mass spectrometry-based analysis.

Experimental Workflow for Metabolic Flux Analysis

This workflow outlines the key steps in tracing the flow of metabolites through the cholesterol biosynthesis pathways.

Interplay of Bloch and Kandutsch-Russell Pathways

The decision to proceed through the Bloch or Kandutsch-Russell pathway is a key regulatory point in cholesterol biosynthesis.

Conclusion

This compound occupies a critical position in cholesterol biosynthesis, serving as the final intermediate in the Bloch pathway and as a signaling molecule that modulates gene expression through LXR activation. The tissue-specific prevalence of the Bloch pathway underscores the tailored metabolic strategies employed by different organs. A thorough understanding of the biochemistry, regulation, and analysis of this compound is paramount for researchers and professionals in drug development, as targeting enzymes like DHCR24 presents a promising therapeutic avenue for a variety of metabolic and inflammatory diseases. The methodologies and pathways detailed in this guide provide a solid foundation for further investigation into the multifaceted role of this compound in mammalian physiology.

References

- 1. Bloch Pathway (Cholesterol Biosynthesis) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kandutsch-Russell pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. medlineplus.gov [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. medpace.com [medpace.com]

- 10. mdpi.com [mdpi.com]

- 11. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

Desmosterol: A Pivotal Intermediate in Cholesterol Synthesis and a Modulator of Cellular Lipid Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterol (cholesta-5,24-dien-3β-ol) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis, positioned as the immediate precursor to cholesterol.[1] Its conversion to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). Beyond its structural role as a cholesterol precursor, this compound has emerged as a key signaling molecule that modulates lipid metabolism and inflammatory responses. This technical guide provides a comprehensive overview of this compound's role in cholesterol synthesis, the regulation of its metabolism, and its broader physiological and pathophysiological significance. Detailed experimental protocols for the analysis of this compound and the characterization of DHCR24 activity are provided, along with a summary of quantitative data to support further research and drug development efforts in this area.

Introduction

Cholesterol is an essential component of mammalian cell membranes and the precursor for the synthesis of steroid hormones and bile acids. Its biosynthesis is a complex, multi-step process, with this compound serving as a key penultimate molecule in the Bloch pathway.[1] The final step, the reduction of the C24-25 double bond in the side chain of this compound to form cholesterol, is catalyzed by DHCR24, an enzyme primarily located in the endoplasmic reticulum membrane.[2]

Interest in this compound has expanded beyond its role as a mere intermediate. It is now recognized as an important endogenous ligand for Liver X Receptors (LXRs), nuclear receptors that are master regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][4] Furthermore, this compound can inhibit the processing of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[5] This dual regulatory function positions this compound as a central node in the intricate network of lipid metabolism.

Dysregulation of this compound metabolism is associated with the rare genetic disorder desmosterolosis, caused by mutations in the DHCR24 gene.[6][7] This condition is characterized by elevated levels of this compound and a range of developmental abnormalities, highlighting the critical importance of the timely conversion of this compound to cholesterol.[7][8] This guide will delve into the biochemistry of this compound, its regulatory functions, its implication in disease, and provide practical guidance for its study.

The Biochemical Pathway: From Lanosterol to Cholesterol

The conversion of lanosterol to cholesterol involves a series of enzymatic reactions that can proceed through two major routes: the Bloch pathway and the Kandutsch-Russell pathway. This compound is the final intermediate in the Bloch pathway.[9]

The key steps in the Bloch pathway leading to and from this compound are as follows:

-

Zymosterol to this compound: A series of enzymatic reactions, including demethylations and an isomerization, convert zymosterol into this compound.[10]

-

This compound to Cholesterol: The final and committing step in the Bloch pathway is the reduction of the double bond at the C24 position of this compound's side chain by DHCR24, an NADPH-dependent enzyme.[2]

Figure 1: Simplified Bloch pathway of cholesterol synthesis.

Regulation of this compound Levels

The cellular concentration of this compound is tightly regulated, primarily through the modulation of DHCR24 activity and expression.

Transcriptional Regulation of DHCR24

The expression of the DHCR24 gene is controlled by several transcription factors, most notably SREBP-2.[11] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter of the DHCR24 gene, upregulating its transcription.[12] Conversely, high sterol levels lead to the inhibition of SREBP-2 processing, thereby downregulating DHCR24 expression.[11]

Post-Translational Regulation of DHCR24

DHCR24 activity is also subject to post-translational modifications, including phosphorylation.[13] Protein kinase C (PKC) has been shown to regulate DHCR24 activity, with PKC inhibitors leading to a decrease in the conversion of this compound to cholesterol.[2][13]

This compound as a Signaling Molecule

This compound's biological functions extend beyond its role as a cholesterol precursor. It acts as a signaling molecule that influences key pathways in lipid metabolism.

Activation of Liver X Receptors (LXRs)

This compound is an endogenous agonist for both LXRα and LXRβ.[3][4] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and activate the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), thereby promoting cholesterol efflux from cells.[14] This positions this compound as a key molecule in preventing cellular cholesterol overload.[15]

Inhibition of SREBP Processing

In addition to activating LXRs, this compound can inhibit the proteolytic processing of SREBPs.[5] By doing so, it reduces the transcription of genes involved in cholesterol and fatty acid synthesis, providing a negative feedback mechanism to control lipid production.[5]

Figure 2: Dual regulatory role of this compound.

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize available quantitative data.

Table 1: this compound Concentrations in Human Tissues and Fluids

| Tissue/Fluid | Condition | This compound Concentration (ng/mg tissue or ng/mL fluid) | Reference(s) |

| Brain (Frontal Lobe) | Non-AD Control | 3.61 | [3] |

| Brain (Frontal Lobe) | Alzheimer's Disease | 1.67 | [3] |

| Plasma | Healthy Control | 848 ± 199 | [2] |

| Plasma | Alzheimer's Disease | 434 ± 130 | [2] |

| Cerebrospinal Fluid (CSF) | Non-tumor Control | Low (mean + 2SD as cutoff) | [16] |

| Cerebrospinal Fluid (CSF) | CNS Tumor | ~10-fold higher than control | [16] |

Table 2: this compound Concentrations in Developing Mouse Brain

| Age | This compound (% of total sterols) | Reference(s) |

| Embryonic Day 14.5 (E14.5) | ~15% | [7] |

| Postnatal Day 0.5 (P0.5) | ~30% | [7] |

| Adult | <1% | [7] |

Table 3: Kinetic and Inhibition Constants for DHCR24

| Parameter | Value | Conditions | Reference(s) |

| Irbesartan IC₅₀ | 602 nM | In vitro DHCR24 activity assay | [17] |

| Triparanol IC₅₀ | 14 µM | Cellular assay | [15] |

| SH42 IC₅₀ | < 10 nM | Cellular assay | [15] |

Experimental Protocols

Sterol Extraction from Tissues and Cells

This protocol describes a general method for the extraction of total lipids, including this compound and cholesterol, from biological samples.

Materials:

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., deuterated this compound)

-

Homogenizer

-

Centrifuge

-

Nitrogen gas stream

-

Glass vials

Procedure:

-

Homogenize the tissue or cell pellet in a chloroform:methanol (2:1, v/v) solution.

-

Add the internal standard to the homogenate for quantification.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

The dried lipid extract can then be resuspended in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sterols

GC-MS is a powerful technique for the separation and quantification of sterols.

Derivatization:

-

To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

-

Incubate the mixture at 60-70°C for at least 1 hour to form trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.[13]

GC-MS Parameters (Example):

-

Column: HP-5MS capillary column (or equivalent)

-

Carrier Gas: Helium

-

Injector Temperature: 280°C

-

Oven Program: Start at 180°C, ramp to 280°C at 10°C/min, hold for 15 min.

-

MS Detector: Electron ionization (EI) source, operated in selected ion monitoring (SIM) mode for quantification.

Figure 3: General workflow for GC-MS analysis of sterols.

DHCR24 Enzyme Activity Assay

This assay measures the conversion of this compound to cholesterol by DHCR24 in a microsomal preparation.

Materials:

-

Microsomal fraction isolated from tissues or cells

-

This compound (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Internal standard (e.g., deuterated cholesterol)

-

Solvents for extraction (e.g., hexane)

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and NADPH.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solvent to extract the sterols.

-

Add the internal standard.

-

Analyze the extracted sterols by GC-MS or LC-MS to quantify the amount of cholesterol produced.

Conclusion

This compound is far more than a simple intermediate in cholesterol biosynthesis. Its dual role as a precursor to a fundamental structural lipid and as a signaling molecule that fine-tunes lipid metabolism places it at a critical juncture in cellular physiology. The accumulation of this compound in desmosterolosis underscores the importance of its tightly regulated conversion to cholesterol. Furthermore, its ability to modulate LXR and SREBP pathways presents exciting opportunities for therapeutic intervention in metabolic and inflammatory diseases. The detailed methodologies and quantitative data provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and the potential of targeting its metabolism for the development of novel therapeutics.

References

- 1. Desmosterolosis and this compound homeostasis in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alzheimer’s Disease: Brain this compound Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desmosterolosis and this compound homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.r-project.org [journal.r-project.org]

- 10. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 11. Frontiers | The Plasma Distribution of Non-cholesterol Sterol Precursors and Products of Cholesterol Synthesis and Phytosterols Depend on HDL Concentration [frontiersin.org]

- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0002719) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation | EMBO Molecular Medicine [link.springer.com]

- 16. researchgate.net [researchgate.net]

- 17. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect | MDPI [mdpi.com]

The Biological Functions of Desmosterol in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmosterol, the immediate precursor of cholesterol in the Bloch pathway of sterol biosynthesis, has emerged as a critical signaling molecule and a key regulator of lipid homeostasis in mammalian cells.[1] Beyond its role as a cholesterol intermediate, this compound exhibits a range of biological functions, including the modulation of nuclear receptor activity, regulation of gene expression, and influencing membrane biophysics. Its involvement in fundamental cellular processes such as proliferation, inflammation, and neurodevelopment has positioned this compound as a molecule of significant interest in both basic research and as a potential therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways to support further investigation and drug development efforts.

Core Biological Functions of this compound

This compound's biological activities are multifaceted, stemming from its unique structural features and its dynamic regulation within the cell.

Regulation of Lipid Metabolism via Nuclear Receptors

A primary and extensively studied function of this compound is its role as an endogenous ligand for Liver X Receptors (LXRs), which are master regulators of cholesterol, fatty acid, and glucose metabolism.[1][2] Upon binding to LXRs, this compound initiates a signaling cascade that promotes cholesterol efflux and inhibits inflammatory responses.[1]

Simultaneously, this compound plays a crucial role in the regulation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[3] By inhibiting the processing of SREBP-1 and SREBP-2, this compound suppresses the expression of genes involved in cholesterol and fatty acid synthesis.[4][5] This dual action on LXR activation and SREBP inhibition positions this compound as a key homeostatic regulator of cellular lipid content.

Modulation of Inflammation and Immune Responses

This compound has been shown to possess significant anti-inflammatory properties, largely mediated through its activation of LXRs.[1] In macrophages, the accumulation of this compound leads to the suppression of inflammatory gene expression and inhibits inflammasome activation.[6] This function is particularly relevant in the context of atherosclerosis, where this compound accumulation in macrophage foam cells within atherosclerotic plaques may serve a protective role by dampening inflammation.[6][7] Furthermore, this compound has been found to modulate B cell activation and functions, suggesting a broader role in the adaptive immune system.[8]

Role in Cell Proliferation and Differentiation

This compound can functionally substitute for cholesterol in supporting mammalian cell proliferation.[4][9] In cell lines deficient in the enzyme that converts this compound to cholesterol (DHCR24), this compound is sufficient to maintain cell growth and viability.[3][5] This highlights the ability of this compound to fulfill the bulk membrane requirements for cell division. Additionally, transient accumulation of this compound is a notable feature of brain development, where it may play a role in neuronal arborization and synaptic plasticity.[10][11]

Influence on Membrane Biophysics

While structurally similar to cholesterol, the presence of a double bond in its side chain imparts distinct biophysical properties to this compound-containing membranes.[1] Some studies suggest that this compound can replace cholesterol in maintaining membrane lipid packing and fluidity, behaving almost identically from a biophysical standpoint.[12][13] However, other evidence indicates that this compound is less effective than cholesterol in promoting the formation of ordered lipid domains, or "rafts," which can impact raft-dependent signaling pathways.[14] In the context of Hepatitis C virus (HCV) infection, this compound has been shown to increase lipid bilayer fluidity, a change that is important for viral replication.[15][16]

Quantitative Data on this compound's Biological Effects

The following tables summarize key quantitative data from published studies, providing a reference for the concentrations at which this compound exerts its biological effects and the magnitude of these effects.

| Table 1: Effects of this compound on LXR and SREBP Target Gene Expression | |||

| Cell Type | This compound Concentration | Target Gene | Observed Effect |

| Mouse Thioglycollate-Elicited Macrophages | 10 µM | Abca1 (LXR target) | ~8-fold increase in mRNA expression |

| Mouse Thioglycollate-Elicited Macrophages | 10 µM | Dhcr24 (SREBP target) | ~80% decrease in mRNA expression |

| J774-D Macrophages | 11.6 µg/mL | Abca1 (LXR target) | Enhanced expression |

| J774-D Macrophages | 11.6 µg/mL | Srebf1c (LXR target) | Enhanced expression |

| J774-D Macrophages | 25 µg/mL | Hmgcr (SREBP target) | Reduced expression |

| J774-D Macrophages | 25 µg/mL | Ldlr (SREBP target) | Reduced expression |

| Table 2: Effects of this compound on Cell Proliferation | |||

| Cell Line | Condition | This compound Concentration | Observed Effect |

| J774-D Macrophages | Lovastatin (0.5 µM) induced proliferation arrest | 2.5 µg/mL | Completely overcame the inhibitory effect |

| Table 3: this compound Levels in Mammalian Tissues | ||

| Tissue | Developmental Stage | This compound as % of Total Sterols |

| Developing Brain | Peak levels | Up to 30% |

| Spermatozoa | Mature | Abundant component |

| Astrocytes | - | Abundant component |

Key Signaling Pathways Involving this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the central signaling pathways regulated by this compound.

Caption: this compound's dual regulation of LXR and SREBP pathways.

Caption: Anti-inflammatory actions of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Quantification of this compound in Mammalian Cells using LC-MS/MS

Objective: To accurately measure the concentration of this compound in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, Chloroform, Water (HPLC grade)

-

Internal standards (e.g., d7-desmosterol)

-

Glass tubes

-

Nitrogen gas stream

-

LC-MS/MS system with a C18 or pentafluorophenyl (PFP) column[11][15][17]

Procedure:

-

Cell Harvesting: Wash the cell monolayer twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

-

Lipid Extraction (Bligh-Dyer method):

-

Add a known amount of the internal standard to the cell suspension.

-

Add methanol and chloroform in a 2:1 (v/v) ratio to the cell suspension and vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in an appropriate injection solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the sterols using a suitable gradient elution program on a C18 or PFP column.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The MRM transition for this compound is typically m/z 367.4 → 147.1.[11]

-

-

Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Analysis of SREBP-2 Processing by Western Blot

Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP-2.

Materials:

-

Cultured cells treated with or without this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the N-terminal of SREBP-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The precursor (uncleaved) form of SREBP-2 will appear at ~125 kDa, and the mature (cleaved) nuclear form will be at ~68 kDa.[10][16]

LXR Reporter Assay

Objective: To measure the activation of LXR by this compound.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

LXR expression vector

-

Luciferase reporter vector containing LXR response elements (LXREs)

-

Transfection reagent

-

This compound

-

Luciferase assay system

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the LXR expression vector and the LXRE-luciferase reporter vector using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis: After a further 24-48 hours, lyse the cells according to the luciferase assay system protocol.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold activation over the vehicle control.[18][19]

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation.

Materials:

-

Mammalian cell line

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.[20][21]

Conclusion

This compound is a pleiotropic lipid molecule with crucial roles in the regulation of lipid metabolism, inflammation, and cell proliferation. Its ability to act as an endogenous modulator of the LXR and SREBP pathways underscores its importance in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the biological functions of this compound and explore its therapeutic potential in a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Further research into the cell-type specific effects of this compound and its role in complex physiological and pathological processes will undoubtedly continue to reveal new and exciting aspects of this multifaceted sterol.

References

- 1. This compound may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overactivation of Intestinal SREBP2 in Mice Increases Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound May Replace Cholesterol in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHCR24 inhibitor SH42 increases this compound without preventing atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound: A natural product derived from macroalgae modulates inflammatory response and oxidative stress pathways in intestinal epithelial cells [frontiersin.org]

- 9. systembio.com [systembio.com]

- 10. researchgate.net [researchgate.net]

- 11. medpace.com [medpace.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [en.bio-protocol.org]

- 14. selleckchem.com [selleckchem.com]

- 15. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]

- 19. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

Desmosterol's Influence on Membrane Dynamics and Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of desmosterol, the immediate biosynthetic precursor to cholesterol, and its critical role in modulating the fluidity and structure of cellular membranes. While structurally similar to cholesterol, the presence of a double bond in its side chain imparts unique biophysical properties with significant implications for membrane function and cellular signaling. This document synthesizes key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes associated molecular pathways.

Core Concepts: this compound vs. Cholesterol in the Lipid Bilayer

This compound, or cholesta-5,24-dien-3β-ol, differs from cholesterol only by a double bond at the C24 position in its aliphatic tail.[1][2] This seemingly minor variation has significant consequences for its behavior within the lipid bilayer, particularly concerning its interaction with neighboring phospholipids.

In membranes rich in unsaturated phospholipids , such as those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), this compound's effects on membrane properties are remarkably similar to those of cholesterol.[3][4] Both sterols effectively increase the ordering of phospholipid acyl chains and enhance lipid packing, suggesting that in these contexts, this compound can serve as a functional substitute for cholesterol.[5] From a biophysical perspective, they can appear identical in such environments.[5]

However, the distinction between the two sterols becomes pronounced in membranes composed of saturated phospholipids , like dipalmitoylphosphatidylcholine (DPPC). In these bilayers, cholesterol is significantly more effective at inducing an ordered state.[4][6] this compound exhibits a weaker capacity to promote the formation and stability of ordered lipid domains, often referred to as lipid rafts.[1][7] This reduced ordering potential is attributed to the rigidity imposed by the C24 double bond in its tail, which can lead to a different tilt and packing within the membrane compared to cholesterol.[1][7]

This differential behavior has profound functional implications. The diminished ability of this compound to support ordered domain formation can impair signaling pathways that are dependent on lipid raft integrity, such as certain insulin receptor signaling cascades.[1] Conversely, this compound can adequately support general cell proliferation and regulate other crucial pathways like the Sterol Regulatory Element-Binding Protein (SREBP) pathway, underscoring its dual, context-dependent role in membrane biology.[8]

Quantitative Analysis of this compound's Effects on Membrane Properties

The following tables summarize key quantitative data from comparative studies of this compound and cholesterol, offering a clear overview of their respective impacts on membrane biophysics.

| Sterol | Phospholipid | Sterol Concentration (mol%) | Average Order Parameter (S_CD) | Experimental Technique | Reference |

| Cholesterol | POPC | 10 | ~0.42 | 2H NMR | [3] |

| This compound | POPC | 10 | ~0.42 | 2H NMR | [3] |

| Cholesterol | POPC | 30 | ~0.55 | 2H NMR | [3] |

| This compound | POPC | 30 | ~0.55 | 2H NMR | [3] |

| Lanosterol | POPC | 30 | ~0.48 | 2H NMR | [3] |

Table 1: Effect of Sterols on Phospholipid Chain Order in Unsaturated POPC Bilayers. Data indicates that in the presence of unsaturated phospholipids, cholesterol and this compound induce an indistinguishable increase in acyl chain order, while the more distant precursor, lanosterol, has a significantly smaller effect.

| Sterol | Phospholipid | Sterol Concentration (mol%) | Laurdan Generalized Polarization (GP) | Experimental Technique | Reference |

| None | POPC | 0 | ~ -0.3 | Fluorescence Spectroscopy | [3] |

| Cholesterol | POPC | 30 | ~ 0.2 | Fluorescence Spectroscopy | [3] |

| This compound | POPC | 30 | ~ 0.2 | Fluorescence Spectroscopy | [3] |

| Lanosterol | POPC | 30 | ~ 0.0 | Fluorescence Spectroscopy | [3] |

Table 2: Effect of Sterols on Lipid Packing in Unsaturated POPC Bilayers. Laurdan GP values indicate that both cholesterol and this compound cause a similar, strong condensation of membrane lipids, reflecting decreased water penetration and increased packing. Lanosterol's effect is markedly lower.

| Sterol | Phospholipid | Phase | Effect on Membrane Order | Experimental Technique | Reference |

| Cholesterol | DPPC | Gel | Decrease | FTIR Spectroscopy | [6] |

| This compound | DPPC | Gel | Decrease | FTIR Spectroscopy | [6] |

| Cholesterol | DPPC | Liquid Crystalline | Increase (Stronger) | FTIR Spectroscopy | [6] |

| This compound | DPPC | Liquid Crystalline | Increase (Weaker) | FTIR Spectroscopy | [6] |

Table 3: Comparative Effects on Membrane Order in Saturated DPPC Bilayers. In saturated lipid environments, while both sterols increase order in the fluid-like liquid crystalline phase, cholesterol's effect is more potent than that of this compound.

Key Signaling Pathways Influenced by this compound

This compound is not merely a structural component but also an active signaling molecule, most notably as an endogenous ligand for the Liver X Receptor (LXR) and a regulator of the SREBP pathway.

This compound and the Liver X Receptor (LXR) Pathway

This compound has been identified as a potent endogenous agonist for LXR, a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[9] Activation of LXR by this compound initiates a transcriptional cascade that promotes cholesterol efflux and suppresses inflammatory responses, particularly in macrophages.

Caption: LXR signaling pathway activated by this compound.

This compound's Role in SREBP Pathway Regulation

The SREBP pathway is a primary mechanism for controlling the synthesis of cholesterol and fatty acids. When cellular sterol levels are low, SREBP is transported from the endoplasmic reticulum (ER) to the Golgi for processing, after which it moves to the nucleus to activate lipogenic genes. High sterol levels, including sufficient this compound, inhibit this process by binding to regulatory proteins like SCAP, retaining the SREBP-SCAP complex in the ER.

References

- 1. Significance of sterol structural specificity. This compound cannot replace cholesterol in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound May Replace Cholesterol in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the effects of cholesterol and this compound on zwitterionic DPPC model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantiresearch.com [avantiresearch.com]

Desmosterolosis: A Technical Guide to its Metabolic Basis, Diagnosis, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmosterolosis is a rare and severe autosomal recessive disorder of cholesterol biosynthesis, resulting from mutations in the DHCR24 gene, which encodes the enzyme 24-dehydrocholesterol reductase. This deficiency disrupts the final step of the Bloch pathway of cholesterol synthesis, leading to an accumulation of the precursor desmosterol and a relative deficiency of cholesterol. The clinical presentation is characterized by a spectrum of congenital anomalies, including severe neurological impairment, dysmorphic features, and skeletal abnormalities. This technical guide provides an in-depth overview of the metabolic basis of desmosterolosis, detailed experimental protocols for its study, and a summary of the current understanding of its pathophysiology, with a focus on quantitative data and relevant signaling pathways.

Introduction

Cholesterol is an essential structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.[1] Its synthesis is a complex, multi-step process involving numerous enzymes. Desmosterolosis is a monogenic disorder that highlights the critical role of proper cholesterol homeostasis in human development and physiology. The accumulation of this compound and the deficit of cholesterol are believed to be the primary drivers of the pathology observed in affected individuals.[2] Understanding the molecular and metabolic consequences of DHCR24 dysfunction is crucial for the development of potential therapeutic strategies.

The Metabolic Basis of Desmosterolosis

Desmosterolosis is caused by mutations in the DHCR24 gene, located on chromosome 1p32.3, which provides the genetic blueprint for the enzyme 24-dehydrocholesterol reductase.[3] This enzyme catalyzes the conversion of this compound to cholesterol, the final step in the Bloch pathway of cholesterol biosynthesis.[4] In the Kandutsch-Russell pathway, DHCR24 is also responsible for the conversion of lanosterol to 24,25-dihydrolanosterol.[1]

Mutations in DHCR24 lead to a significant reduction or complete loss of enzyme activity.[1] This enzymatic block results in a characteristic biochemical phenotype: a marked elevation of this compound in plasma, tissues, and cultured cells, and variably low to normal levels of cholesterol.[5][6] The neurological and developmental defects seen in desmosterolosis are thought to arise from both the toxic effects of elevated this compound and the cellular deficiency of cholesterol, which is particularly critical for the developing brain.[2]

Quantitative Data in Desmosterolosis

The biochemical diagnosis of desmosterolosis relies on the quantitative analysis of sterols. The following tables summarize reported quantitative data from patients with desmosterolosis.

| Patient ID | This compound Level (μg/mL) | Normal Range (μg/mL) | Cholesterol Level (mg/dL) | Normal Range (mg/dL) | Reference |

| Patient 1 | 162 | 0.82 ± 0.48 | 123 | Within normal limits | [5] |

| Patient 2 | 738 (μmol/L) | 2.1 ± 1.2 (μmol/L) | 2.41 (mmol/L) | 1.68 ± 0.31 (mmol/L) | [7] |

| DHCR24 Gene Mutations in Desmosterolosis Patients | ||

| Mutation | Consequence | Reference |

| c.281G>A | p.R94H | [7] |

| c.1438G->A | p.E480K | [7] |

| c.571G > A | p.Glu191Lys | [5] |

| Y471S | - | [8] |

| N294T | - | [8] |

| K306N | - | [8] |

| E191K | - | [8] |

Experimental Protocols

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantification of this compound and cholesterol in plasma or cultured cells.

1. Sample Preparation and Lipid Extraction:

-

To a known volume of plasma or a cell pellet, add an internal standard (e.g., epicoprostanol).

-

Saponify the sample by adding ethanolic potassium hydroxide and heating at 60°C for 1 hour to hydrolyze cholesterol esters.

-

Extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as hexane or cyclohexane.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

To the dried lipid extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Incubate at 60-70°C for 30-60 minutes to convert the sterols into their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.

3. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5ms).

-

The oven temperature program should be optimized to separate this compound and cholesterol. A typical program might start at a lower temperature and ramp up to a final temperature of around 280-300°C.

-

The separated sterols are then introduced into a mass spectrometer for detection and quantification.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the TMS derivatives of this compound, cholesterol, and the internal standard.

4. Quantification:

-

Generate a standard curve using known concentrations of pure this compound and cholesterol.

-

Calculate the concentration of this compound and cholesterol in the sample by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

DHCR24 Enzyme Activity Assay

This protocol describes a method to measure the activity of the 24-dehydrocholesterol reductase enzyme.

1. Preparation of Cell Lysates or Tissue Homogenates:

-

Harvest cultured cells or tissue samples and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

-

Prepare a reaction mixture containing the cell lysate or tissue homogenate, a source of NADPH (as the cofactor), and the substrate, this compound. The reaction buffer should be optimized for pH and ionic strength.

-

Some protocols suggest the addition of FAD, as it may enhance enzyme activity.[9]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).

3. Sterol Extraction and Analysis:

-

Stop the reaction by adding a solution of ethanolic potassium hydroxide.

-

Extract the sterols as described in the GC-MS protocol (Section 3.1).

-

Analyze the extracted sterols by GC-MS to quantify the amount of cholesterol produced from the this compound substrate.

4. Calculation of Enzyme Activity:

-

The enzyme activity is expressed as the amount of cholesterol produced per unit of time per milligram of protein.

Signaling Pathways and Pathophysiology

Cholesterol Biosynthesis Pathway and Desmosterolosis

The following diagram illustrates the terminal steps of the Bloch pathway of cholesterol biosynthesis, highlighting the enzymatic block in desmosterolosis.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Testing - desmosterolosis (desmosterolosis) - Gen DHCR24. - IVAMI [ivami.com]

- 4. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Desmosterolosis presenting with multiple congenital anomalies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders | springermedizin.de [springermedizin.de]

- 7. Desmosterolosis—Phenotypic and Molecular Characterization of a Third Case and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

The Enzymatic Conversion of Desmosterol to Cholesterol by DHCR24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of desmosterol to cholesterol, a critical final step in the Bloch pathway of cholesterol biosynthesis, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24, also known as Seladin-1, is an integral membrane protein of the endoplasmic reticulum with multifaceted roles extending beyond cholesterol metabolism, including implications in neuroprotection and oxidative stress.[1][2] This document details the biochemical properties of DHCR24, its mechanism of action, and its regulation at both transcriptional and post-translational levels. Furthermore, it presents a compilation of known inhibitors, detailed experimental protocols for assessing enzyme activity, and analytical methods for monitoring the conversion of this compound to cholesterol. This guide is intended to serve as a comprehensive resource for researchers in academia and industry engaged in the study of cholesterol homeostasis and the development of therapeutics targeting this pathway.

Introduction to DHCR24 and its Role in Cholesterol Biosynthesis

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process.[3] The final step in the Bloch pathway of cholesterol biosynthesis is the reduction of the C24-25 double bond in the side chain of this compound to yield cholesterol.[4] This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). DHCR24 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that utilizes NADPH as a reducing agent.[5][6]

DHCR24 is also involved in the Kandutsch-Russell pathway, where it can convert lanosterol to 24,25-dihydrolanosterol.[3] The enzyme's pivotal role in cholesterol homeostasis is underscored by the genetic disorder desmosterolosis, which results from mutations in the DHCR24 gene and is characterized by elevated levels of this compound and severe developmental abnormalities.[4] Beyond its catalytic function, DHCR24 has been implicated in a variety of cellular processes, including the regulation of oxidative stress and apoptosis, making it a protein of significant interest in various disease contexts, including Alzheimer's disease.[7]

Biochemical Properties and Regulation of DHCR24

Enzyme Structure and Function

DHCR24 is a protein of approximately 60 kDa located in the endoplasmic reticulum membrane.[6] Its structure comprises a transmembrane domain and a large cytoplasmic domain containing the active site.[8] The cytoplasmic domain includes a highly conserved FAD-binding domain and interaction sites for other proteins, such as p53 and Mdm2.[8] The catalytic mechanism involves the transfer of a hydride ion from NADPH to FAD, followed by the reduction of the C24-25 double bond of this compound.

Transcriptional Regulation

The expression of the DHCR24 gene is tightly regulated to maintain cholesterol homeostasis. Key transcriptional regulators include:

-

Sterol Regulatory Element-Binding Protein 2 (SREBP-2): In response to low intracellular cholesterol levels, SREBP-2 is activated and translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter of the DHCR24 gene, upregulating its transcription.

-

Liver X Receptor (LXR): When cellular cholesterol levels are high, oxysterols (oxidized forms of cholesterol) activate LXR. The activated LXR, in heterodimerization with the Retinoid X Receptor (RXR), can modulate the expression of genes involved in cholesterol metabolism.[9][10] Inhibition of DHCR24 leads to an accumulation of this compound, which is an endogenous LXR agonist.[11]

Post-Translational Regulation

DHCR24 activity is also modulated by post-translational modifications, primarily phosphorylation.

-

Protein Kinase C (PKC): PKC has been shown to phosphorylate DHCR24, leading to a decrease in its enzymatic activity.[10][12] This provides a rapid mechanism for the cell to fine-tune cholesterol synthesis in response to various signaling cues.

Quantitative Data

Inhibitors of DHCR24

Several small molecules have been identified as inhibitors of DHCR24. These compounds are valuable tools for studying the function of the enzyme and have potential therapeutic applications.

| Inhibitor | Type | IC50 | Reference(s) |

| SH42 | Chemical Probe | < 10 nM | [13] |

| Irbesartan | Angiotensin II Receptor Blocker | 602 nM | [14] |

| Triparanol | Synthetic Cholesterol-Lowering Drug | Not specified | [11] |

| Amiodarone | Antiarrhythmic Drug | Not specified (direct inhibition confirmed) | [12][15] |

Experimental Protocols

In Vitro DHCR24 Activity Assay (from Microsomal Preparations)

This protocol describes the measurement of DHCR24 activity in isolated liver microsomes.

Materials:

-

Liver microsomes

-

This compound (substrate)

-

NADPH (cofactor)

-

FAD (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

EDTA

-

Internal standard (e.g., epicoprostanol or 5α-cholestane)

-

Organic solvents (e.g., hexane, isopropanol, chloroform, methanol)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Procedure:

-

Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT and 1 mM EDTA). Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH (e.g., 1-5 mM)

-

FAD (e.g., 10-50 µM)

-

This compound (e.g., 10-100 µM, delivered in a suitable vehicle like cyclodextrin)

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the microsomal protein (e.g., 0.5 mg/mL).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Quenching and Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Add the internal standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Saponification (Optional): To hydrolyze cholesteryl esters, the extracted lipids can be treated with ethanolic KOH.

-

Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

-

Analysis: Analyze the derivatized sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: 20°C/minute to 250°C.

-

Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound and cholesterol, and full scan for identification.

-

This compound-TMS: Monitor characteristic ions.

-

Cholesterol-TMS: Monitor characteristic ions.

-

Internal Standard-TMS: Monitor characteristic ions.

-

Data Analysis:

-

Quantify the amounts of this compound and cholesterol by comparing the peak areas of their respective ions to the peak area of the internal standard.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

HPLC Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50 v/v) or a gradient elution.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.

Sample Preparation:

-

Lipid extraction as described in the enzyme assay protocol.

-

The dried lipid extract is redissolved in the mobile phase before injection.

Data Analysis:

-

Identify and quantify this compound and cholesterol based on their retention times and peak areas compared to known standards.

Visualizations

Cholesterol Biosynthesis Pathways

Caption: Role of DHCR24 in the Bloch and Kandutsch-Russell cholesterol synthesis pathways.

Transcriptional Regulation of DHCR24

Caption: Transcriptional regulation of DHCR24 by SREBP-2 and LXR signaling pathways.

Post-Translational Regulation of DHCR24

Caption: Post-translational modification of DHCR24 by Protein Kinase C (PKC).

Experimental Workflow for DHCR24 Activity Measurement

Caption: General workflow for the in vitro measurement of DHCR24 activity.

Conclusion

The enzymatic conversion of this compound to cholesterol by DHCR24 represents a critical control point in cholesterol biosynthesis. The intricate regulation of DHCR24 at both the transcriptional and post-translational levels highlights its importance in maintaining cellular cholesterol homeostasis. This technical guide has provided a comprehensive overview of the current knowledge surrounding DHCR24, including its biochemical properties, regulatory mechanisms, and known inhibitors. The detailed experimental protocols and analytical methods described herein offer a practical resource for researchers investigating this enzyme and its role in health and disease. Further research into the precise kinetic parameters of DHCR24 and the development of more specific and potent inhibitors will undoubtedly provide deeper insights into cholesterol metabolism and may pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. HPLC analysis of this compound, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHCR24 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. medlineplus.gov [medlineplus.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amiodarone Alters Cholesterol Biosynthesis through Tissue-Dependent Inhibition of Emopamil Binding Protein and Dehydrocholesterol Reductase 24 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]